molecular formula C12H14N4O B14347082 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide CAS No. 90260-15-4

2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide

Cat. No.: B14347082
CAS No.: 90260-15-4
M. Wt: 230.27 g/mol
InChI Key: QRVDOXHBQHMGIR-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is an organic compound that features both an imidazole ring and a benzamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzamide moiety consists of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide can be achieved through several methods. One common approach involves the condensation of 2-aminoethylimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers the advantage of being environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific combination of an imidazole ring and a benzamide moiety

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

90260-15-4

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-amino-N-(2-imidazol-1-ylethyl)benzamide

InChI

InChI=1S/C12H14N4O/c13-11-4-2-1-3-10(11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8,13H2,(H,15,17)

InChI Key

QRVDOXHBQHMGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2)N

Origin of Product

United States

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